molecular formula C18H19NO4 B5849605 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide

4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide

Cat. No. B5849605
M. Wt: 313.3 g/mol
InChI Key: JUWVYIAHGQTBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide, also known as C21H23NO4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by increasing the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, which can have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have anti-cancer and neuroprotective properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide. One of the primary directions is to further explore its potential therapeutic applications in the treatment of cancer and neurological disorders. Additionally, future research could focus on understanding the mechanism of action of this compound and optimizing its therapeutic potential. Finally, future research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide involves several steps. The first step involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. The second step involves the reaction of 2,5-dimethoxybenzoyl chloride with N,N-dimethylaniline in the presence of a base to form 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide. This multi-step process yields a pure form of 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide.

Scientific Research Applications

4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide has been the focus of several scientific research studies due to its potential therapeutic applications. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(2)18(21)13-7-5-12(6-8-13)17(20)15-11-14(22-3)9-10-16(15)23-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWVYIAHGQTBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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